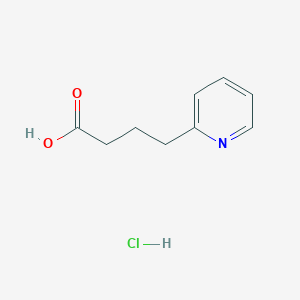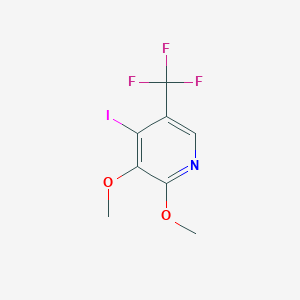
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid
説明
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the fourth position.
作用機序
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis or modification of other biologically active compounds.
Mode of Action
It’s known that the compound can bind to biological macromolecules . The binding process is spontaneous and involves hydrogen bonding and van der Waals forces .
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
It’s known that the compound can bind to biological macromolecules , which could potentially alter their function or activity.
生化学分析
Biochemical Properties
2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can influence its reactivity and interaction with biological macromolecules . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways.
Cellular Effects
2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with intracellular targets allows it to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . Furthermore, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context . For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest, or activate enzymes that promote apoptosis. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can interact with receptors on the cell surface, triggering downstream signaling cascades that influence cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions, but its activity may decrease over time if exposed to light or air . Long-term studies have shown that 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have shown that very high doses of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can cause adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites that can further influence cellular processes. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, and it can be transported into cells via specific transporters or passive diffusion. Once inside the cell, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid may be localized to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and trifluoromethyl-substituted aromatic compounds .
科学的研究の応用
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
特性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQZLCXVLPYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679523 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226367-06-1 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)


![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate](/img/structure/B1392886.png)



![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)

